![molecular formula C23H26N6O4 B2988847 ethyl 4-({[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate CAS No. 1326830-35-6](/img/structure/B2988847.png)

ethyl 4-({[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

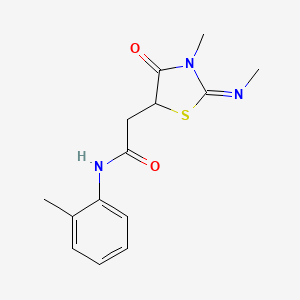

Beschreibung

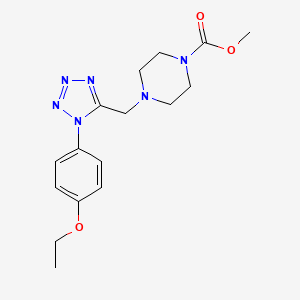

The compound “ethyl 4-({[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a methoxyphenyl group, a pyridinyl group, a 1,2,3-triazolyl group, a carbonyl group, an amino group, and a piperidine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the coupling of the various components . The exact synthesis process would depend on the starting materials and the specific reaction conditions. It’s worth noting that triazole compounds are often synthesized using click chemistry, a type of chemical reaction that is efficient, versatile, and selective .Molecular Structure Analysis

The molecular structure of this compound is characterized by its various functional groups and rings. The triazole ring, in particular, is a five-membered ring containing two carbon atoms and three nitrogen atoms . The presence of these different groups and rings likely contributes to the compound’s chemical properties and biological activity.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the triazole ring could potentially participate in reactions with electrophiles or nucleophiles . The carbonyl group could also undergo reactions such as nucleophilic addition or reduction .Wissenschaftliche Forschungsanwendungen

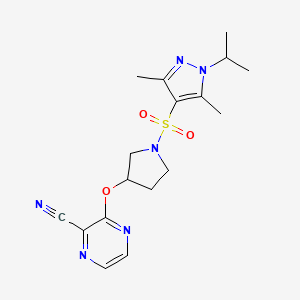

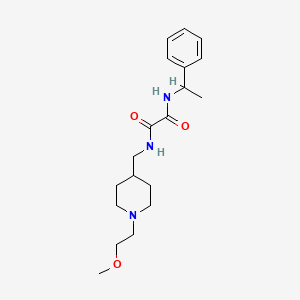

Organic Synthesis and Chemical Properties

Research on similar compounds emphasizes the synthesis and potential of such chemicals in creating new molecules with desired properties. For instance, the study on the reduction, Mannich reaction, and antimicrobial activity of new 1,2,4-triazol-3-one derivatives highlights the versatility of triazole compounds in organic synthesis, demonstrating procedures that could be analogous to the synthesis or reactivity of the target compound Fandaklı et al., 2012. Similarly, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives showcases the broad applicability of such chemical structures in synthesizing complex molecules Mohamed, 2021.

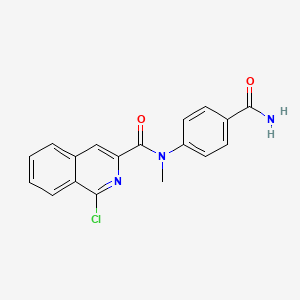

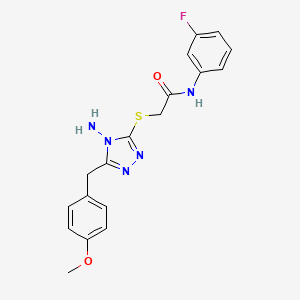

Antimicrobial Activity

Compounds with similar chemical frameworks exhibit promising antimicrobial properties. The synthesis and antimicrobial evaluation of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, starting from compounds like ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate, indicate the potential for designing new antimicrobial agents El‐Kazak & Ibrahim, 2013.

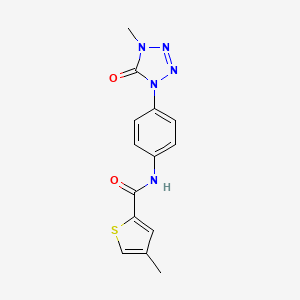

Inhibitory Activity Against Specific Enzymes

The design and synthesis of thiazole-aminopiperidine hybrid analogues for inhibiting Mycobacterium tuberculosis GyrB ATPase activity exemplify the targeted application of such compounds in combating bacterial infections. One such compound demonstrated significant activity against Mycobacterium tuberculosis, highlighting the role these molecules can play in developing new therapeutic agents Jeankumar et al., 2013.

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. It’s important to handle all chemicals with appropriate safety precautions. Without specific data, it’s difficult to provide detailed information on the safety and hazards of this compound .

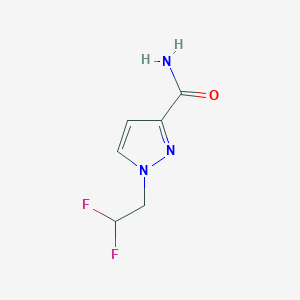

Zukünftige Richtungen

The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities. Given the wide range of activities associated with triazole compounds , this compound could potentially have applications in fields such as medicinal chemistry or material science.

Eigenschaften

IUPAC Name |

ethyl 4-[[1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carbonyl]amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O4/c1-3-33-23(31)28-13-9-17(10-14-28)25-22(30)20-21(16-7-11-24-12-8-16)29(27-26-20)18-5-4-6-19(15-18)32-2/h4-8,11-12,15,17H,3,9-10,13-14H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRNDSMKQOAXGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-({[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2988768.png)

![N-Methyl-N-[2-[4-(2-nitrophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2988771.png)

![5-(tert-butyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2988782.png)

![2-(1-Ethylindol-3-yl)sulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2988784.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2988785.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2988787.png)